molecular formula C13H13NO3 B6046275 3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one

3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one

Cat. No.: B6046275
M. Wt: 231.25 g/mol
InChI Key: POEDBRFYYQTAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one is a Schiff base compound that has garnered significant interest in the field of coordination chemistry. Schiff bases are known for their role in catalysis, enzymatic reactions, and the development of molecular architectures . This compound, in particular, is characterized by its unique structure, which includes a cyclohexenone ring and an imine group, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-hydroxy-2-cyclohexen-1-one. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one primarily involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The imine group in the compound plays a crucial role in binding to metal ions, facilitating the formation of coordination complexes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.

    3-Hydroxy-2-cyclohexen-1-one: Another precursor used in the synthesis.

    2,2′-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): A similar Schiff base compound with different substituents.

Uniqueness

3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one is unique due to its specific structure, which allows it to form stable metal complexes with diverse applications in catalysis, biology, and material science. Its ability to undergo various chemical reactions further enhances its versatility in scientific research .

Properties

IUPAC Name

3-hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-11-6-3-7-12(16)9(11)8-14-10-4-1-2-5-13(10)17/h1-2,4-5,8,15,17H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEDBRFYYQTAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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